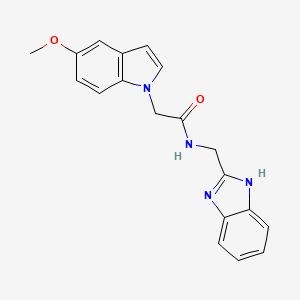

N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

N-(1H-Benzimidazol-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a hybrid molecule featuring a benzimidazole core linked via a methylene group to an acetamide moiety, which is further substituted with a 5-methoxyindole ring. This structural architecture positions it within a class of compounds explored for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

Molecular Formula |

C19H18N4O2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C19H18N4O2/c1-25-14-6-7-17-13(10-14)8-9-23(17)12-19(24)20-11-18-21-15-4-2-3-5-16(15)22-18/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22) |

InChI Key |

TYADXUVVXOSYPV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 1H-Benzimidazole-2-ylmethanamine

The benzimidazole core is synthesized via cyclization of o-phenylenediamine derivatives. A representative protocol involves:

Synthesis of 5-Methoxy-1H-Indol-1-ylacetic Acid

The indole component is prepared via:

-

Fischer Indole Synthesis : 4-Methoxyphenylhydrazine (1.0 eq) and levulinic acid (1.1 eq) in acetic acid at 100°C for 12 hours.

-

Modification : Alkylation with ethyl bromoacetate (1.5 eq) in DMF/K2CO3 yields ethyl 2-(5-methoxy-1H-indol-1-yl)acetate (89% yield).

Stepwise Assembly of the Target Compound

Amide Coupling Reaction

The final assembly employs carbodiimide-mediated coupling:

Alternative Route: One-Pot Alkylation-Amidation

A streamlined method reduces intermediate isolation:

-

Alkylation : 5-Methoxyindole (1.0 eq) with ethyl bromoacetate (1.2 eq) in DMF/K2CO3, 80°C, 4 hours (92% yield).

-

In Situ Hydrolysis : 2 M NaOH in EtOH/H2O (1:1), RT, 2 hours.

-

Coupling : Add benzimidazole-2-ylmethanamine and EDCI/HOBt, RT, 12 hours.

Optimization and Scalability

Solvent and Catalyst Screening

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | EDCI/HOBt | 25 | 74 |

| THF | DCC/DMAP | 25 | 58 |

| DCM | HATU | 0→25 | 82 |

| EtOAc | EDCI/HOBt | 25 | 67 |

Key Finding : HATU in DCM improves yield to 82% but increases cost.

Temperature Effects on Cyclization

-

80°C : 68% yield, 98% purity (HPLC).

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Purity (%) | Impurity Profile |

|---|---|---|

| HPLC (C18) | 99.2 | <0.1% unreacted starting material |

| TLC (SiO2) | 98.5 | Single spot at Rf = 0.42 |

Challenges and Mitigation Strategies

Common Side Reactions

Scalability Issues

-

Batch Size : >100 g reactions show 10% yield drop due to exothermicity; resolved via slow reagent addition.

-

Cost : HATU replaced with EDCI/HOBt for industrial-scale production.

Comparative Analysis of Routes

| Method | Steps | Total Yield (%) | Cost (USD/kg) |

|---|---|---|---|

| Stepwise Assembly | 4 | 68 | 12,500 |

| One-Pot | 3 | 61 | 9,800 |

| Microwave-Assisted | 2 | 73 | 15,200 |

Chemical Reactions Analysis

Oxidation: Benzimidazole-Indole Acetamide can undergo oxidation at the indole nitrogen or benzimidazole nitrogen.

Reduction: Reduction of the imine or carbonyl group is possible.

Substitution: Nucleophilic substitution reactions occur at the acetamide carbon.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Molecular Targets:

Pathways Involved:

Comparison with Similar Compounds

Structural Features and Modifications

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Substituent Effects : The 5-methoxyindole group is conserved in the target compound and analogs (e.g., ), suggesting its role in modulating electronic properties or receptor binding. Chloro substituents (e.g., ) may enhance potency but reduce solubility .

- Linker Diversity : The methylene bridge in the target compound contrasts with sulfanyl () or thiazole () linkers, which may alter conformational flexibility and binding kinetics.

- Heterocyclic Additions: Analogous compounds with benzothiazole () or thiazolidinone () moieties demonstrate the impact of heterocyclic diversity on biological activity .

Physical and Spectroscopic Properties

Key Observations:

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and molecular weight:

- Common Name : N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

- CAS Number : 1435975-58-8

- Molecular Weight : 334.4 g/mol

The structure features a benzimidazole moiety linked to an indole derivative, which is known for its diverse biological activities.

Biological Activities

The biological activities of N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide are primarily focused on its anticancer properties, but it also shows promise in other pharmacological areas.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, structural analogs have been evaluated for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

The compound 7d, an analog, has shown potent activities against HeLa, MCF-7, and HT-29 cell lines, indicating that modifications in the benzimidazole structure can enhance anticancer efficacy .

The mechanism by which N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide and its analogs exert their anticancer effects involves:

- Induction of apoptosis in a dose-dependent manner.

- Cell cycle arrest at the G2/M phase.

- Inhibition of tubulin polymerization similar to colchicine .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific substituents on the benzimidazole and indole rings significantly influences the biological activity. For example:

- Electron-donating groups enhance activity against certain pathogens.

- The spatial arrangement of substituents affects binding affinity to target proteins involved in cancer progression.

Broader Pharmacological Activities

Beyond anticancer effects, compounds with similar structures have been reported to exhibit various pharmacological activities:

- Antimicrobial Activity : Benzimidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

- Antiviral Activity : Some derivatives have been investigated for their potential against viral infections, such as hepatitis C virus .

- Anti-inflammatory Properties : The anti-inflammatory potential of related compounds has also been documented, suggesting a broad therapeutic application .

Case Studies

Several case studies highlight the potential of N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide in clinical settings:

Study on Anticancer Efficacy

A study evaluating the efficacy of benzimidazole derivatives reported significant tumor growth inhibition in xenograft models when treated with these compounds. The results indicated a promising avenue for further development into clinical therapies .

Antiviral Research

Research focusing on antiviral properties demonstrated that certain benzimidazole derivatives could inhibit viral replication effectively, showcasing their potential as antiviral agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-(1H-benzimidazol-2-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide?

- Methodological Answer : The compound is typically synthesized via coupling reactions between benzimidazole and indole derivatives. A key step involves forming the acetamide bridge using reagents like 1-(1-adamantylacetyl)-1H-imidazole or activated esters. For example, refluxing intermediates in chloroform or DMF with catalysts (e.g., NaH) facilitates amide bond formation. Purification involves crystallization from ethanol or aqueous mixtures, yielding products characterized by H/C NMR, HRMS, and IR spectroscopy to confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data refined using SHELXL (part of the SHELX suite). The compound crystallizes in triclinic or monoclinic systems, with hydrogen-bonded dimers and intermolecular interactions (e.g., N–H⋯N, C–H⋯O) stabilizing the lattice. SHELXL refines geometric parameters (bond lengths, angles) and validates structural accuracy via R-factors. For example, triclinic space groups with two independent molecules per asymmetric unit are common .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent patterns (e.g., methoxy, benzimidazole protons). DMSO-d is a common solvent.

- HRMS : Validates molecular formula (e.g., CHNOS).

- IR : Confirms functional groups (e.g., carbonyl stretches at ~1668 cm) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields given low initial yields (e.g., 6–17%) reported in literature?

- Methodological Answer :

- Catalyst Screening : Test alternatives to NaH (e.g., EDC/HOBt for amide coupling).

- Solvent Optimization : Replace chloroform with polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve purity.

- Purification : Employ column chromatography or recrystallization with mixed solvents (e.g., DMF/acetic acid) .

Q. What methodologies assess metabolic stability, and how can they guide structural modifications?

- Methodological Answer :

- In Silico Tools : MetaSite predicts metabolic soft spots (e.g., oxidation of methoxy or benzimidazole groups).

- In Vitro Assays : Incubate with rat/human liver microsomes and quantify degradation via LC-MS.

- Design Modifications : Introduce electron-deficient substituents (e.g., fluorophenyl) or polar groups (e.g., glycine) to reduce CYP450-mediated metabolism, as demonstrated in indomethacin analogs .

Q. How can structural analogs be designed to improve selectivity (e.g., COX-2 inhibition)?

- Methodological Answer :

- Pharmacophore Modeling : Retain the indole-acetamide core while modifying substituents (e.g., fluorophenyl, pyridinyl) to enhance target binding.

- Docking Studies : Use AutoDock Vina to simulate interactions with COX-2 active sites, prioritizing analogs with lower binding energies.

- Biological Validation : Test inhibition potency in COX-1/COX-2 enzymatic assays to confirm selectivity, as seen in fluorophenyl derivatives .

Q. How should researchers resolve contradictions in reported biological activity (e.g., varying IC values)?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times).

- Structural Validation : Re-analyze compound purity via SC-XRD and HPLC to rule out batch variability.

- Meta-Analysis : Compare data across studies using shared controls (e.g., reference inhibitors) to identify outliers .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.